molecular formula C6H12ClF2N B1447372 3,3-Difluoroazepane hydrochloride CAS No. 1228231-35-3

3,3-Difluoroazepane hydrochloride

Cat. No. B1447372
CAS RN: 1228231-35-3
M. Wt: 171.61 g/mol
InChI Key: YIKNKSHWIOJGAV-UHFFFAOYSA-N
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Description

3,3-Difluoroazepane hydrochloride is a chemical compound with the molecular formula C6H12ClF2N . It has a molecular weight of 171.62 .


Molecular Structure Analysis

The InChI code for 3,3-Difluoroazepane hydrochloride is 1S/C6H11F2N.ClH/c7-6(8)3-1-2-4-9-5-6;/h9H,1-5H2;1H .


Physical And Chemical Properties Analysis

3,3-Difluoroazepane hydrochloride is a pale-yellow to yellow-brown solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Pharmacology

3,3-Difluoroazepane hydrochloride: is a compound with potential applications in pharmacology due to its structural properties. It could be used as a building block in the synthesis of various pharmacologically active molecules. Its difluoroazepane core may interact with biological targets, potentially leading to the development of new therapeutic agents .

Material Science

In material science, 3,3-Difluoroazepane hydrochloride may serve as a precursor for the synthesis of fluorinated polymers. These polymers could exhibit unique properties such as resistance to solvents and thermal stability, making them suitable for specialized applications .

Chemical Synthesis

This compound plays a role in chemical synthesis as a versatile intermediate. Its incorporation into larger molecules could impart desirable characteristics like increased lipophilicity or altered electronic properties, which are valuable in designing complex organic compounds .

Analytical Chemistry

3,3-Difluoroazepane hydrochloride: can be utilized in analytical chemistry for the development of novel analytical reagents. Its ability to form stable derivatives with analytical targets may enhance detection sensitivity in various chromatographic or spectroscopic methods .

Chromatography

The compound’s unique structure may be exploited in chromatography to modify stationary phases or as a standard in method development. Its fluorinated nature could influence retention times and improve the separation of similar compounds .

Life Sciences Research

In life sciences, 3,3-Difluoroazepane hydrochloride could be used to study fluorine’s biological effects. It might be employed in probing the role of fluorinated compounds in biological systems or in the design of fluorine-containing probes for biochemical assays .

Safety and Hazards

The compound has been classified as having the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3,3-difluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-4-9-5-6;/h9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKNKSHWIOJGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoroazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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